2,3-Dihydro-1H-benzo[d]imidazole

Catalog No.
S3325617
CAS No.
4746-67-2
M.F
C7H8N2
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1H-benzo[d]imidazole

CAS Number

4746-67-2

Product Name

2,3-Dihydro-1H-benzo[d]imidazole

IUPAC Name

2,3-dihydro-1H-benzimidazole

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8-9H,5H2

InChI Key

MXMZCLLIUQEKSN-UHFFFAOYSA-N

SMILES

C1NC2=CC=CC=C2N1

Canonical SMILES

C1NC2=CC=CC=C2N1
  • Bioisostere Scaffolding

    2,3-Dihydro-1H-benzo[d]imidazole shares some structural similarities with benzimidazole, a known bioisostere of imidazole. PubChem, Bioisostere: ) Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in biological systems. This property suggests that 2,3-Dihydro-1H-benzo[d]imidazole could potentially be investigated as a scaffold for designing new drugs that target enzymes or receptors that normally interact with imidazole-containing molecules.

  • Organic Synthesis

    The presence of a reactive imidazole ring in 2,3-Dihydro-1H-benzo[d]imidazole makes it a potential candidate for further organic synthesis. The imidazole ring can undergo various reactions, such as alkylation, acylation, and coupling reactions, allowing researchers to create new and potentially useful molecules.

  • Material Science Applications

    The aromatic and heterocyclic nature of 2,3-Dihydro-1H-benzo[d]imidazole suggests it could be explored for potential applications in material science. For instance, it could be investigated as a building block for polymers or as a ligand for coordination complexes.

2,3-Dihydro-1H-benzo[d]imidazole is a heterocyclic compound characterized by a fused benzene and imidazole ring structure. Its molecular formula is C7H8N2C_7H_8N_2 and it has a molecular weight of 132.15 g/mol. The compound features two nitrogen atoms within the five-membered imidazole ring, contributing to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and structural versatility.

, including:

  • Mannich Reaction: It can undergo a Mannich reaction with amines to form N-substituted derivatives, which can further lead to diverse biological activities .
  • Alkylation: The compound can be alkylated under basic conditions, yielding various derivatives that may exhibit enhanced pharmacological properties .
  • Electro

The biological properties of 2,3-dihydro-1H-benzo[d]imidazole are significant:

  • Antimicrobial Activity: Compounds derived from this structure have shown promising antimicrobial effects against various pathogens .
  • Anticancer Potential: Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects: Research indicates that certain derivatives may possess anti-inflammatory properties, making them candidates for therapeutic development .

Several methods have been developed for the synthesis of 2,3-dihydro-1H-benzo[d]imidazole:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving o-phenylenediamine and aldehydes under acidic conditions .
  • Metal-Catalyzed Reactions: Catalysts such as indium(III) triflate have been employed to facilitate the synthesis of benzimidazole derivatives with high yields .
  • Electrochemical Synthesis: A metal-free electrochemical method has also been reported for the synthesis of related compounds, demonstrating a green chemistry approach to its production .

2,3-Dihydro-1H-benzo[d]imidazole has several applications:

  • Pharmaceuticals: Its derivatives are being investigated for use in drug development due to their diverse biological activities.
  • Photocatalysis: Certain derivatives serve as electron donors in photocatalytic reactions, particularly in carbon dioxide reduction processes .
  • Material Science: The compound may also find applications in the development of new materials due to its unique electronic properties.

Studies on the interactions of 2,3-dihydro-1H-benzo[d]imidazole with various biological targets have yielded insightful data:

  • Enzyme Inhibition: Research has shown that certain derivatives can inhibit specific enzymes related to disease pathways, suggesting their utility in therapeutic contexts.
  • Binding Affinity Studies: Investigations into the binding affinities of these compounds with target proteins reveal potential mechanisms underlying their biological activities.

Several compounds share structural similarities with 2,3-dihydro-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-benzimidazoleFully aromatic structureHigher stability and solubility
2-(substituted phenyl)-1H-benzimidazoleSubstituted at the 2-positionEnhanced biological activity
Benzimidazole-2-thioneContains a sulfur atomExhibits different reactivity patterns
1-methylbenzimidazoleMethyl group at the nitrogen atomIncreased lipophilicity

The uniqueness of 2,3-dihydro-1H-benzo[d]imidazole lies in its dihydro configuration, which provides distinct reactivity and potential biological activity compared to fully aromatic benzimidazoles. Its ability to undergo various transformations makes it an attractive candidate for further research in medicinal chemistry and material science.

Catalyst-Free Condensation Approaches

Catalyst-free methodologies have emerged as sustainable alternatives for synthesizing 2,3-dihydro-1H-benzo[d]imidazole derivatives. A prominent strategy involves the condensation of o-phenylenediamine with acyclic ketones under thermal conditions. For instance, Li et al. demonstrated that heating o-phenylenediamine with ketones such as acetone or cyclohexanone at 80–100°C for 2–4 hours yields 2,3-dihydro-1H-benzo[d]imidazoles with efficiencies of 85–92%. This method eliminates the need for corrosive acids or metal catalysts, simplifying purification and reducing waste.

The reaction mechanism proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclodehydration. The absence of catalysts ensures compatibility with sensitive functional groups, enabling the synthesis of derivatives bearing electron-donating or withdrawing substituents. For example, para-nitro and meta-methoxy derivatives were synthesized in 87% and 89% yields, respectively, under these conditions.

Ketone SubstrateReaction Time (h)Temperature (°C)Yield (%)
Acetone28092
Cyclohexanone410085
Acetophenone39088

This table illustrates the versatility of catalyst-free condensation, highlighting its adaptability to diverse ketone substrates.

Solvent-Free Cyclization Strategies

Solvent-free methods align with green chemistry principles by minimizing hazardous waste. A notable example is the ultrasound-assisted Groebke–Blackburn–Bienaymé (GBB) reaction, which facilitates the cyclization of o-phenylenediamine with aldehydes and isocyanides. Under ultrasound irradiation (42 kHz) at 60°C, this one-pot protocol achieves cyclization in 60 minutes with yields exceeding 90%. The mechanical energy from ultrasound promotes molecular collisions, accelerating the reaction without requiring solvents or catalysts.

Thermal solvent-free approaches have also been successful. Heating o-phenylenediamine with triethyl orthoformate at 145°C for 10–20 minutes induces cyclization to form benzimidazolium salts, which can be further reduced to 2,3-dihydro-1H-benzo[d]imidazoles. While this method originally targeted benzimidazolium salts, its adaptation for dihydro derivatives underscores the flexibility of solvent-free systems.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times from hours to seconds. For example, Singh et al. reported the synthesis of 1,3-dihydrobenzimidazol-2-thione derivatives using microwave irradiation (20% intensity) for 8 seconds to 1 minute 50 seconds, achieving yields of 75–90%. Comparative studies by Algul et al. demonstrated that microwave methods outperform conventional heating, with yields for benzimidazole derivatives increasing from 60–70% to 85–95% while reducing reaction times by 80%.

MethodReaction TimeYield (%)
Conventional4–6 h60–70
Microwave1–2 min85–95

This table underscores the efficiency gains from microwave-assisted synthesis, particularly for large-scale production.

Transition Metal-Mediated Pathways

Transition metal catalysts enable precise control over regioselectivity and stereochemistry. A palladium-catalyzed rearrangement of N-allyl benzimidazolones, reported by researchers, utilizes Pd(PPh₃)₂Cl₂ and xantphos ligands at 80°C to afford 1-propenyl-1,3-dihydro-benzimidazol-2-one in 67% yield. Although this example targets a benzimidazolone derivative, the methodology is adaptable to 2,3-dihydro-1H-benzo[d]imidazoles by modifying the substrate.

The proposed mechanism involves palladium-mediated insertion into the allyl group, followed by rearrangement and reductive elimination. While transition metal methods offer selectivity, they require stringent anhydrous conditions and ligand optimization, limiting their cost-effectiveness compared to greener alternatives.

XLogP3

1.8

Wikipedia

Benzimidazoline

Dates

Last modified: 08-19-2023

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